

Perospirone: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Perospirone

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Abstract

Perospirone is an atypical antipsychotic agent utilized in the management of schizophrenia and bipolar mania.[1] Its therapeutic efficacy is attributed to a unique pharmacological profile, acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as a partial agonist at 5-HT1A receptors. This guide provides a comprehensive overview of the chemical architecture of **perospirone** and a detailed account of its chemical synthesis, intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

Chemical Structure and Properties

Perospirone, identified by the chemical name (3aR,7aS)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione, possesses a distinct molecular structure that underpins its antipsychotic activity.[2]

Table 1: Chemical and Physical Properties of **Perospirone**

Property	Value	Reference
IUPAC Name	(3aR,7aS)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione	
Synonyms	cis-N-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-1,2-cyclohexanedicarboximide, SM-9018	
Chemical Formula	C23H30N4O2S	
Molecular Weight	426.58 g/mol	
CAS Number	150915-41-6	
Melting Point	95-97 °C (as hydrochloride salt)	

The core structure of **perospirone** features a cis-fused hexahydroisoindole-1,3-dione moiety linked via a butyl chain to a piperazine ring, which in turn is substituted with a 1,2-benzisothiazole group. This specific arrangement of heterocyclic systems is crucial for its interaction with target receptors.

Synthesis of Perospirone

The synthesis of **perospirone** has been reported by Ishizumi et al. and is detailed in scientific literature and patents. The key steps involve the preparation of two main building blocks: 3-(1-piperazinyl)-1,2-benzisothiazole and N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide, followed by their condensation.

Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole

The synthesis of this key intermediate can be achieved through the reaction of 3-chloro-1,2-benzisothiazole with piperazine.

Experimental Protocol:

A mixture of 3-chloro-1,2-benzisothiazole (1.0 eq) and piperazine (1.2 eq) in ethanol is heated at 80 °C for 36 hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 3-(1-piperazinyl)-1,2-benzisothiazole as a white solid.

Table 2: Characterization Data for 3-(1-Piperazinyl)-1,2-benzisothiazole

Property	Value
Yield	85%
Melting Point	215-217 °C
¹ H NMR (400 MHz, CDCl ₃) δ	7.42 (t, J = 7.2 Hz, 1H), 7.29 (m, 3H), 4.14 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H)
¹³ C NMR (100 MHz, DMSO+CDCl ₃) δ	166.8, 156.2, 135.8, 128.5, 127.6, 125.2, 124.9, 119.8, 53.6, 49.2, 46.6, 45.1, 7.1

Synthesis of N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide

This intermediate is prepared by the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with 4-aminobutanol, followed by bromination. A more direct approach involves the reaction of cis-1,2-cyclohexanedicarboximide with 1,4-dibromobutane.

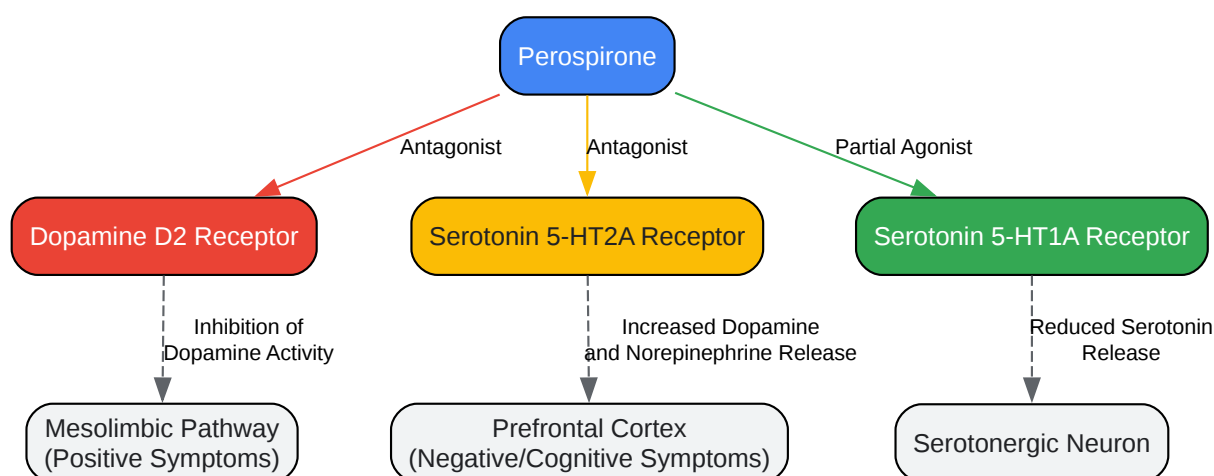
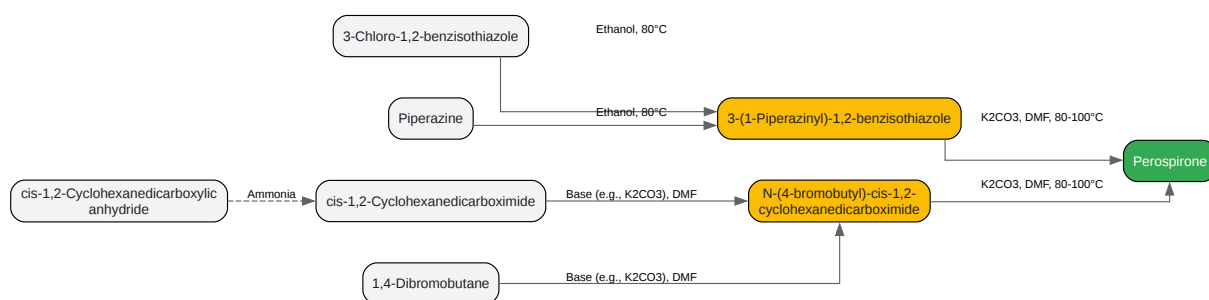
Final Condensation Step to Yield Perospirone

The final step in the synthesis of **perospirone** involves the N-alkylation of 3-(1-piperazinyl)-1,2-benzisothiazole with N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide.

Experimental Protocol:

A mixture of 3-(1-piperazinyl)-1,2-benzisothiazole (1.0 eq), N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide (1.1 eq), and potassium carbonate (2.0 eq) in a suitable solvent

such as dimethylformamide (DMF) is stirred at an elevated temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **perospirone**.



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References

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- 2. Succinimide Derivatives. II. Synthesis and Antipsychotic Activity of N-[4-[4-(1, 2-Benzisothiazol-3-yl)-1-piperazinyl]butyl]-1, 2-cis-cyclohexanedicarboximide (SM-9018) and Related Compounds [jstage.jst.go.jp]
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